1-Acetylpyrrolidine-2-carbonitrile
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Overview
Description
1-Acetylpyrrolidine-2-carbonitrile is an organic compound with the molecular formula C7H10N2O. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Mechanism of Action
Mode of Action
The mode of action of 1-Acetylpyrrolidine-2-carbonitrile is currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how environmental factors influence the action of this compound is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetylpyrrolidine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of L-proline with chloroacetyl chloride, followed by the conversion of the carboxylic acid moiety into the carbonitrile via the corresponding amide intermediate . This method ensures high chiral purity and is practical for industrial applications.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as N-acylation and subsequent conversion to the nitrile group .
Chemical Reactions Analysis
Types of Reactions: 1-Acetylpyrrolidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce the nitrile group to an amine.
Substitution: This reaction can replace the acetyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary amines.
Substitution: Products may include various substituted pyrrolidine derivatives.
Scientific Research Applications
1-Acetylpyrrolidine-2-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibitors and other biologically active molecules.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
- 2-Pyrrolidinecarbonitrile
- Pyrrolidine-2,5-diones
Comparison: 1-Acetylpyrrolidine-2-carbonitrile is unique due to its specific acetyl and nitrile functional groups, which confer distinct chemical reactivity and biological activity. Compared to other pyrrolidine derivatives, it offers unique advantages in the synthesis of pharmaceuticals and other biologically active compounds .
Properties
IUPAC Name |
1-acetylpyrrolidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6(10)9-4-2-3-7(9)5-8/h7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUTVLURGLOKMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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